1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Description

BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-8(2)13(17)18-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDGNWWWVXDFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate chemical structure and properties

An In-depth Technical Guide to 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, a derivative of N-hydroxyphthalimide. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and its applications in modern organic chemistry, particularly as an active ester for peptide synthesis and as a structural motif in medicinal chemistry. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Phthalimide Moiety in Synthetic Chemistry

The phthalimide group is a cornerstone of synthetic organic chemistry, most famously employed as a protecting group for primary amines in the Gabriel synthesis. Its utility extends far beyond this classic transformation. When incorporated into more complex structures, the phthalimide moiety can influence a molecule's biological activity and physicochemical properties. Derivatives of N-hydroxyphthalimide, such as 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, are classified as active esters. These compounds are valuable reagents for forming amide bonds under mild conditions, a critical process in the synthesis of peptides and pharmaceutical intermediates[1]. This guide focuses specifically on the 2-methylbutanoate ester derivative, detailing its structure, properties, synthesis, and functional applications.

Molecular Structure and Identification

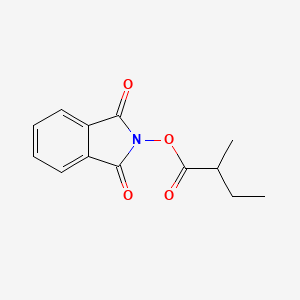

The structure of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate consists of a planar phthalimide ring system linked via its nitrogen atom to an oxygen atom, forming an N-O bond. This oxygen is, in turn, the ester oxygen of a 2-methylbutanoate group. This arrangement makes it an O-acyl derivative of N-hydroxyphthalimide[1].

Caption: Chemical structure of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-dioxoisoindolin-2-yl 2-methylbutanoate | |

| CAS Number | 2171537-18-9 | |

| Molecular Formula | C₁₃H₁₃NO₄ | |

| Molecular Weight | 247.25 g/mol | [1] |

| InChI Key | JVDGNWWWVXDFDG-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | N/A |

Physicochemical and Safety Properties

The physical and safety properties of a compound are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | Solid | ||

| Purity | ≥ 97% | Typical commercial purity | |

| Boiling Point | 370.8 ± 25.0 °C | Predicted | [1] |

| Density | 1.29 ± 0.1 g/cm³ | Predicted | [1] |

| Storage | 2-8 °C, inert atmosphere, keep in dark place | Essential for preventing hydrolysis |[1] |

Table 3: GHS Safety Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | |

Synthesis Protocol: Esterification of N-Hydroxyphthalimide

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is not explicitly detailed in the provided search results. However, based on the established synthesis of N-phthaloyl amino acids and related active esters, a robust and reliable protocol can be designed[2][3][4]. The most logical and field-proven approach is the esterification of N-hydroxyphthalimide with an activated form of 2-methylbutanoic acid, such as its acyl chloride.

Causality of Experimental Design:

-

N-hydroxyphthalimide is selected as the starting material because its N-OH group is nucleophilic and can be readily acylated.

-

2-methylbutanoyl chloride is used as the acylating agent. Acyl chlorides are highly reactive, ensuring an efficient and often high-yielding reaction at low to ambient temperatures, which minimizes side reactions.

-

Triethylamine (TEA) or a similar non-nucleophilic base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl drives the equilibrium towards the product and prevents potential acid-catalyzed degradation.

-

Anhydrous Dichloromethane (DCM) is an ideal solvent. It is inert under the reaction conditions, effectively dissolves the reactants, and is volatile, making product isolation straightforward. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride.

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-hydroxyphthalimide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add triethylamine (1.1 eq) to the suspension.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acylation: Add 2-methylbutanoyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Applications in Research and Drug Development

While specific applications for 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate are not extensively documented, its utility can be expertly inferred from its chemical nature as an active ester and the known biological relevance of the phthalimide scaffold.

Amide Bond Formation and Peptide Synthesis

The primary application of this molecule is as an acylating agent for the formation of amide bonds[1]. The N-hydroxyphthalimide group is an excellent leaving group, facilitating the reaction with primary and secondary amines under mild conditions to form the corresponding amides.

Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling the stable N-hydroxyphthalimide anion (which is subsequently protonated) to yield the amide product. This method avoids the harsher conditions or expensive coupling reagents sometimes required for amide synthesis.

Caption: Use of the title compound in amide synthesis.

Building Block in Medicinal Chemistry

The phthalimide core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Phthalimide derivatives have been investigated for their anticancer, antioxidant, and anti-inflammatory properties[5][6][7]. For example, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have demonstrated significant anticancer and antioxidant activity[5][6]. While this specific ester has not been tested, its structural components—the phthalimide head and a lipophilic alkyl tail—make it a relevant intermediate for synthesizing new chemical entities for biological screening. Researchers could use it to introduce the 2-methylbutanoyl-phthalimide fragment into larger molecules to probe structure-activity relationships.

Conclusion

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is a valuable research chemical whose utility is derived from its identity as an N-hydroxyphthalimide active ester. It serves as an efficient and mild acylating agent for the synthesis of amides, a fundamental transformation in organic and medicinal chemistry. Its synthesis is straightforward, relying on standard esterification chemistry. For drug development professionals, this compound and its analogs represent useful tools and structural motifs for the construction of novel bioactive molecules, leveraging the proven importance of the phthalimide scaffold. This guide provides the foundational technical knowledge required for its synthesis, handling, and strategic application in a research context.

References

-

Nefkens, H. G. L., Tesser, G. I., & Nivard, R. J. F. (n.d.). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate. Retrieved from [Link]

-

Khan, I., et al. (2024). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. PMC. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Retrieved from [Link]

-

MDPI. (2024). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]

-

Farmacia Journal. (n.d.). DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL-ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIAL. Retrieved from [Link]

Sources

- 1. 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies [mdpi.com]

- 7. farmaciajournal.com [farmaciajournal.com]

Technical Guide: Redox-Active Ester of 2-Methylbutanoic Acid for Radical Synthesis

Executive Summary

This technical guide details the synthesis, mechanistic behavior, and application of the N-hydroxyphthalimide (NHPI) ester of 2-methylbutanoic acid . As a precursor to the sec-butyl-like 2-butyl radical, this redox-active ester (RAE) enables the installation of a branched alkyl group onto aryl and heteroaryl scaffolds via decarboxylative cross-coupling.

Unlike traditional organometallic reagents (e.g., sec-butylZnBr), this RAE is air-stable, crystalline, and compatible with benchtop reaction setups. This guide focuses on its application in Nickel-catalyzed decarboxylative arylation, a transformation that has replaced many classical Suzuki-Miyaura and Negishi couplings in late-stage drug discovery.

Part 1: Mechanistic Principles

The utility of the 2-methylbutanoic acid RAE lies in its low bond dissociation energy (BDE) of the N–O bond upon single-electron reduction.

The Radical Generation Pathway

The transformation proceeds via a Single Electron Transfer (SET) mechanism, distinct from classical nucleophilic substitutions.

-

Activation: The RAE accepts an electron from a low-valent metal (e.g., Ni(I), Fe(II)) or a photocatalyst.

-

Fragmentation: The resulting radical anion collapses, extruding

and the phthalimide anion. -

Radical Release: A secondary alkyl radical (

) is liberated. -

Capture: The radical is intercepted by a transition metal catalyst (Ni) or an olefin (Giese addition).

Visualization: Mechanistic Pathway

The following diagram illustrates the fragmentation sequence specifically for the 2-methylbutanoic acid derivative.

Caption: Figure 1. Single Electron Transfer (SET) fragmentation pathway converting the RAE into a reactive secondary alkyl radical.

Part 2: Preparation of the Reagent

While the acid chloride route exists, the carbodiimide-mediated coupling is preferred for 2-methylbutanoic acid to prevent volatile losses and ensure high purity.

Materials

-

Substrate: 2-Methylbutanoic acid (CAS: 116-53-0). Note: Commercial sources are often racemic. If using enantiopure acid, note that the stereocenter will likely racemize during the radical coupling step unless specific chiral catalysts are employed.

-

Coupling Agent:

-Diisopropylcarbodiimide (DIC). -

Active Hydroxyl:

-Hydroxyphthalimide (NHPI).[1][2] -

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0 °C under an inert atmosphere (

or Ar). -

Charging: Add N-hydroxyphthalimide (1.0 equiv, 16.3 g for 100 mmol scale) and 2-methylbutanoic acid (1.0 equiv, 10.2 g). Suspend in anhydrous DCM (0.5 M concentration).

-

Activation: Add DMAP (0.1 equiv).

-

Coupling: Dropwise add DIC (1.1 equiv) over 10 minutes at 0 °C. The reaction will become a thick suspension as diisopropylurea (DIU) precipitates.

-

Reaction: Remove the ice bath and stir at room temperature (23 °C) for 3 hours.

-

Checkpoint: TLC (30% EtOAc/Hexanes) should show complete consumption of the NHPI.

-

-

Workup: Filter the mixture through a fritted glass funnel to remove the insoluble urea byproduct. Wash the solid cake with cold DCM.

-

Purification:

-

Wash the filtrate with 1N HCl (2x) to remove DMAP and unreacted DIC.

-

Wash with Sat.

(2x) to remove unreacted acid. -

Dry over

, filter, and concentrate.

-

-

Crystallization: Recrystallize from boiling Ethanol or EtOAc/Hexanes if the solid is off-white.

Part 3: Applications in Radical Synthesis

The primary application for this specific RAE is Nickel-Catalyzed Decarboxylative Cross-Coupling . This method allows the "grafting" of the sec-butyl group onto aryl iodides or bromides.

Standard Decarboxylative Arylation Protocol (Baran Conditions)

This system uses Zinc as a stoichiometric reductant to turnover the Nickel cycle.

Reaction Components:

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)[5]

-

Reductant: Zinc dust (

) (2.0 equiv) - Must be activated. -

Electrophile: Aryl Iodide (1.0 equiv)

-

RAE: 2-methylbutanoic acid NHPI ester (1.5 equiv)

-

Solvent: THF:DMA (1:1 v/v) or pure DMA.

Workflow:

-

Catalyst Pre-complexation: In a vial, mix

and dtbbpy in solvent and stir for 5 minutes until a green homogeneous solution forms. -

Assembly: Add the Aryl Iodide, RAE, and Zinc dust.

-

Execution: Seal the vial and stir vigorously at room temperature (or 40 °C for sluggish substrates) for 4–12 hours.

-

Quench: Dilute with EtOAc, filter through a celite pad (to remove Zn salts), and wash with 1M HCl.

Visualization: Catalytic Cycle

The interplay between the Zinc reductant, Nickel catalyst, and RAE is complex.

Caption: Figure 2. Ni-catalyzed cross-coupling cycle. The RAE is activated by low-valent Ni species, feeding the alkyl radical into the cycle.

Comparative Data: Functional Group Tolerance

The following table summarizes the robustness of this protocol compared to traditional Grignard reagents for introducing the 2-butyl group.

| Feature | RAE Protocol (Ni/Zn) | Traditional Grignard (sec-BuMgBr) |

| Moisture Tolerance | High (Standard solvents) | Low (Strictly anhydrous) |

| Ketones/Esters | Tolerated (Chemoselective) | Incompatible (Nucleophilic attack) |

| Protics (OH/NH) | Tolerated | Incompatible (Deprotonation) |

| Steric Bulk | Good (2° radical couples well) | Moderate (Elimination side-products) |

| Stereochemistry | Racemic (usually) | Racemic/Inversion |

Part 4: Troubleshooting & Optimization (Expertise)

The "Stalled Reaction" Phenomenon

If the reaction turns black immediately and yields are low, the Zinc surface may be passivated.

-

Solution: Activate Zinc dust with dilute HCl, wash with water/acetone/ether, and dry under vacuum prior to use. Alternatively, add TMSCl (10 mol%) to the reaction mixture to scrub oxides in situ.

Stereochemical Considerations

The 2-methylbutanoic acid radical is a secondary radical .

-

Racemization: Even if you start with enantiopure (S)-2-methylbutanoic acid, the radical intermediate is planar. The product will be racemic using achiral ligands (dtbbpy).

-

Stereoconvergence: To achieve an enantioselective coupling, switch the ligand to a chiral bis-oxazoline (BiOx) or Pyrox derivative. This enables enantioconvergent coupling, converting the racemic radical pool into a specific enantiomer of the product.

Steric Hindrance

The 2-butyl radical is more sterically demanding than a methyl or primary ethyl radical.

-

Impact: Cross-coupling with ortho-substituted aryl iodides may be slower.

-

Fix: Increase catalyst loading to 20 mol% or switch solvent to pure DMA to increase the rate of oxidative addition.

References

-

Cornella, J., et al. (2016). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society.[6]

-

Qin, T., et al. (2019). "A General Protocol for the Synthesis of Redox-Active Esters." Nature Protocols.

-

Okada, K., et al. (1991). "Photochemical decarboxylation of N-(acyloxy)phthalimides." Journal of the American Chemical Society.[6]

-

Gao, Y., et al. (2022).[7] "Ni-Catalyzed Enantioselective Dialkyl Carbinol Synthesis via Decarboxylative Cross-Coupling." Journal of the American Chemical Society.[6]

-

Lin, G., et al. (2024).[8] "Photogeneration of β-Borylsilyl Radical via Decarboxylation of N-Hydroxyphthalimide Esters." Organic Letters.

Sources

- 1. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 2. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. just.ustc.edu.cn [just.ustc.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Ni-Catalyzed Enantioselective Dialkyl Carbinol Synthesis via Decarboxylative Cross-Coupling: Development, Scope, and Applications [organic-chemistry.org]

- 8. Photogeneration of β-Borylsilyl Radical via Decarboxylation of N-Hydroxyphthalimide Esters [organic-chemistry.org]

Unraveling the Enigma of CAS 2171537-18-9: A Search for Physical and Solubility Data

A comprehensive search for publicly available data on the chemical substance identified by CAS Registry Number 2171537-18-9 has yielded no specific information regarding its physical properties, solubility, chemical structure, or associated experimental protocols. This suggests that the compound may be a novel entity with limited disclosure, a proprietary substance, or that the provided CAS number may be inaccurate.

This in-depth guide will, therefore, pivot to address the current information gap. It will provide researchers, scientists, and drug development professionals with a framework for approaching a novel chemical entity when initial database searches are inconclusive. We will explore the fundamental principles of physicochemical characterization, outline systematic experimental workflows for determining key parameters like solubility, and discuss the critical role of these properties in the drug development process.

The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its intrinsic physical and chemical characteristics. Properties such as molecular weight, pKa, lipophilicity (logP), and solubility are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate clinical efficacy.

A thorough understanding of these parameters is paramount for:

-

Lead Optimization: Guiding medicinal chemists in the rational design of molecules with improved drug-like properties.

-

Formulation Development: Enabling the creation of stable and bioavailable dosage forms.

-

Predictive Modeling: Informing in silico models to forecast in vivo behavior and potential liabilities.

Deconstructing the Unknown: A Hypothetical Workflow for Characterizing a Novel Compound

In the absence of pre-existing data for a compound such as the one designated CAS 2171537-18-9, a systematic and multi-faceted approach to its characterization is essential. The following section outlines a logical progression of experiments designed to elucidate its core physical and solubility properties.

Part 1: Structural Elucidation and Purity Assessment

Before any meaningful physicochemical measurements can be made, the absolute identity and purity of the compound must be unequivocally established.

Experimental Protocol: Structure and Purity Verification

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement, which aids in confirming the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the molecule.

-

Methodology: A suite of NMR experiments, including ¹H, ¹³C, and 2D-NMR (e.g., COSY, HSQC, HMBC), are conducted to map the connectivity of atoms within the molecule.

-

-

Chromatographic Purity Analysis:

-

Objective: To assess the purity of the sample.

-

Methodology: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the gold standard for determining the percentage purity of the compound.

-

Logical Workflow for Initial Characterization

Caption: Initial workflow for verifying the identity and purity of a novel compound.

Part 2: Determination of Fundamental Physical Properties

Once the structure and purity are confirmed, a series of experiments can be undertaken to define the compound's core physical characteristics.

Table 1: Key Physical Properties and Experimental Methodologies

| Property | Description | Standard Experimental Method(s) |

| Melting Point | The temperature at which a solid becomes a liquid. | Differential Scanning Calorimetry (DSC), Capillary Melting Point |

| pKa | The acid dissociation constant, indicating the ionization state at a given pH. | Potentiometric Titration, UV-pH Titration, Capillary Electrophoresis |

| LogP / LogD | The measure of a compound's lipophilicity. | Shake-flask method (Octanol/Water), HPLC-based methods |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, a predictor of drug transport. | Calculated from the 3D molecular structure. |

Part 3: Comprehensive Solubility Profiling

Solubility is a cornerstone of drug development, directly impacting oral bioavailability and the feasibility of intravenous formulations. A thorough assessment across a range of physiologically relevant conditions is crucial.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

-

Kinetic Solubility (Aqueous Buffer):

-

Objective: To determine the solubility of a compound under non-equilibrium conditions, often used for high-throughput screening.

-

Methodology: A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). After a short incubation period, the solution is filtered, and the concentration of the dissolved compound is measured by HPLC-UV or LC-MS.

-

-

Thermodynamic Solubility (Crystalline Solid):

-

Objective: To measure the true equilibrium solubility of the solid form of the compound.

-

Methodology: An excess of the crystalline compound is added to the desired solvent. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration is quantified.

-

Table 2: Solubility Data Summary (Hypothetical)

| Solvent System | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Data to be determined | Thermodynamic |

| Simulated Gastric Fluid (SGF), pH 1.2 | Data to be determined | Thermodynamic |

| Simulated Intestinal Fluid (SIF), pH 6.8 | Data to be determined | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Kinetic |

| Ethanol | Data to be determined | Kinetic |

Workflow for Solubility Determination

Caption: A streamlined workflow for assessing the solubility of a new chemical entity.

Conclusion and Forward-Looking Strategies

While direct information for CAS 2171537-18-9 remains elusive at this time, the principles and methodologies outlined in this guide provide a robust framework for the systematic characterization of any novel chemical entity. For researchers and drug development professionals encountering such a compound, the immediate next steps should involve a critical reassessment of the provided CAS number for accuracy. If the identifier is confirmed to be correct, the lack of public data strongly suggests that the compound is at a very early stage of research or is part of a proprietary program. In such cases, direct communication with the originating source of the compound is the most effective path to obtaining the necessary technical information.

The scientific integrity of any research and development program hinges on the quality and completeness of its foundational data. By adhering to the rigorous experimental and logical frameworks presented, scientists can confidently build a comprehensive physicochemical profile for any new molecule, thereby enabling informed decision-making and accelerating the path toward potential therapeutic innovation.

References

As no specific data could be retrieved for CAS 2171537-18-9, a conventional reference list citing sources for its properties cannot be compiled. The methodologies and principles described in this guide are based on standard practices in the fields of medicinal chemistry and pharmaceutical sciences. For further reading on the importance of physicochemical properties in drug discovery and detailed experimental protocols, the following resources are recommended:

-

Title: Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization Source: Academic Press URL: [Link]

-

Title: Physicochemical and Biopharmaceutical Properties of Drug Substances Source: Springer URL: [Link]

-

Title: Basic Principles of Drug Discovery and Development Source: Academic Press URL: [Link]

N-hydroxyphthalimide ester stability as alkyl radical precursor

Technical Guide: N-Hydroxyphthalimide (NHPI) Esters as Redox-Active Radical Precursors

Executive Summary N-hydroxyphthalimide (NHPI) esters have emerged as a superior class of "Redox-Active Esters" (RAEs) for the generation of alkyl radicals from carboxylic acids. Unlike traditional Barton esters, NHPI esters offer a robust stability profile—being insensitive to ambient light and moisture—while maintaining high reactivity under specific catalytic conditions (photoredox, electrochemical, or metal-catalyzed). This guide details the stability parameters, mechanistic underpinnings, and a self-validating synthesis protocol for integrating NHPI esters into drug discovery workflows.

Part 1: Mechanistic Foundation

The utility of NHPI esters lies in their ability to convert a native functional group (carboxylic acid) into a radical precursor that undergoes controlled fragmentation.[1] This process is distinct from classical Hunsdiecker reactions or Barton decarboxylation due to the specific redox potentials involved.

Mechanism of Action:

-

Single Electron Transfer (SET): The NHPI ester accepts an electron from a donor (photocatalyst, electrode, or low-valent metal), forming a radical anion.[1]

-

Fragmentation: The N-O bond, weakened by the electron uptake, homolyzes.

-

Decarboxylation: The resulting carboxyl radical rapidly extrudes CO₂, releasing the target alkyl radical (

) and the phthalimidyl anion byproduct.

DOT Diagram: Radical Generation Pathway

Figure 1: Mechanistic pathway from carboxylic acid to alkyl radical via NHPI ester activation.[1]

Part 2: Stability Profile

Understanding the limits of NHPI ester stability is crucial for scale-up and storage.

Thermal Stability

-

Status: High.

-

Data: NHPI esters typically exhibit high melting points (often >100°C) and significant decomposition temperatures (

). Differential Scanning Calorimetry (DSC) studies often show exothermic decomposition only above 130–150°C. -

Implication: They can be heated in refluxing solvents (e.g., dichloroethane, dioxane) without background thermal decomposition, unlike Barton esters which require strict temperature control.

Hydrolytic Stability

-

Status: pH-Dependent (Stable in Acid/Neutral; Labile in Base).

-

Data:

-

Comparison: significantly more stable than N-hydroxysuccinimide (NHS) esters, which have half-lives of minutes to hours in aqueous buffers at pH 8. NHPI esters can often survive rapid aqueous workups if the pH is kept neutral.

Photochemical Stability

-

Status: Ambient Stable.

-

Data: The N-O bond dissociation energy (BDE) is approximately ~75 kcal/mol, compared to ~42 kcal/mol for Barton esters.

-

Implication: NHPI esters do not require darkroom conditions for synthesis or storage. They only become photo-active in the presence of specific photocatalysts or when forming Electron-Donor-Acceptor (EDA) complexes with amines or Hantzsch esters.

Stability Comparison Table

| Feature | NHPI Esters | Barton Esters | NHS Esters |

| Ambient Light | Stable | Unstable (requires dark) | Stable |

| Thermal Limit | >130°C (Typical) | <80°C (Sensitive) | >100°C |

| Hydrolysis (pH 8) | Slow/Moderate | N/A (Sulfur chem) | Fast (t½ ~mins/hours) |

| Primary Use | Radical Precursor | Radical Precursor | Amine Conjugation |

Part 3: Synthesis & Purification Protocol

This protocol uses a carbodiimide coupling (Steglich conditions).[5] It is designed to be self-validating : visual cues and solubility changes confirm progress.

Reagents:

-

N-Hydroxyphthalimide (NHPI) (1.1 equiv)[5]

-

DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv) or DCC (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)[5]

-

Solvent: Dichloromethane (DCM) or THF (0.2 M concentration)

Step-by-Step Workflow:

-

Activation (0 min): Dissolve Carboxylic Acid, NHPI, and DMAP in DCM.

-

Note: The solution is typically clear or slightly yellow.

-

-

Coupling (0-10 min): Add DIC dropwise at 0°C.

-

Self-Validation 1 (Visual): If using DCC, a white precipitate (dicyclohexylurea) will form within minutes, confirming the reaction is proceeding. With DIC, the urea is soluble in DCM, so the solution remains clear (easier for handling, but less visual confirmation).

-

-

Reaction (3-12 hours): Stir at Room Temperature.

-

Self-Validation 2 (TLC): Spot the reaction mixture against the starting acid.

-

Stain: UV Light (254 nm).[7] The product will be strongly UV active (phthalimide).

-

Rf Shift: The NHPI ester is significantly less polar than the free acid. It will move higher on Silica (e.g., 30% EtOAc/Hexanes).

-

-

-

Workup:

-

Dilute with DCM.[3]

-

Wash 1: 0.5 M HCl (Removes DMAP and unreacted DIC).

-

Wash 2: Saturated NaHCO₃ (Rapid wash! < 1 min contact time. Removes unreacted Acid and NHPI).

-

Wash 3: Brine -> Dry over MgSO₄.

-

-

Purification:

DOT Diagram: Synthesis Workflow

Figure 2: Self-validating synthesis workflow for NHPI esters.

Part 4: Storage & Handling

To maximize shelf-life (12+ months), adhere to the following:

-

Environment: Store in a desiccator or sealed vial. Moisture is the primary long-term threat (slow hydrolysis).

-

Temperature: Ambient temperature is acceptable for most esters. Store at 4°C for valuable or complex intermediates.

-

Light: Amber vials are recommended but not strictly required. Avoid direct sunlight.[9]

-

QC Check: Before use in critical reactions, check the 1H NMR .

-

Diagnostic Signal: Look for the phthalimide aromatic protons (multiplet ~7.8–8.0 ppm).

-

Decomposition: Appearance of broad peaks or shifts indicating free N-hydroxyphthalimide (~7.8 ppm, but distinct shift) or phthalic acid derivatives.

-

References

-

Okada, K., et al. (1988).[1] "Photochemical generation of alkyl radicals from N-(acyloxy)phthalimides." Journal of the American Chemical Society. Link

-

Cornella, J., et al. (2019). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society. Link

-

Lumb, J.P., et al. (2024). "Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters." Beilstein Journal of Organic Chemistry. Link

-

Overman, L.E., et al. (2017). "Constructing Quaternary Carbons from N-(Acyloxy)phthalimides." Accounts of Chemical Research. Link

-

Tesser, G., et al. (1961).[10] "Active Esters of N-Hydroxyphthalimide in Peptide Synthesis." Journal of the American Chemical Society. Link

Sources

- 1. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 2. enamine-genez.com [enamine-genez.com]

- 3. reddit.com [reddit.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TLC stains [reachdevices.com]

- 8. mdpi.com [mdpi.com]

- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

- 10. pubs.acs.org [pubs.acs.org]

Harnessing the 2-Methylbutyl Radical: A Guide to Generation from Redox-Active Esters for Advanced Synthetic Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of alkyl fragments is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles. The 2-methylbutyl group, a chiral and sterically defined moiety, offers a unique tool for modulating these properties. This technical guide provides a comprehensive overview of the generation of 2-methylbutyl radicals from their corresponding carboxylic acid precursors via redox-active esters (RAEs). We delve into the core principles of this transformation, detailing the mechanistic underpinnings of radical formation through single-electron transfer pathways. The guide focuses on the practical application of modern initiation methods, primarily visible-light photoredox catalysis, providing field-proven, step-by-step protocols for the synthesis of the RAE precursor and its subsequent use in high-value C-C bond-forming reactions, such as the Giese and Minisci reactions. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful synthetic strategy in drug discovery and development.

Chapter 1: The Strategic Value of the 2-Methylbutyl Moiety in Medicinal Chemistry

In the intricate process of drug design, the modification of a lead compound's structure with small alkyl groups can lead to profound improvements in biological activity and pharmacokinetic properties. This concept is famously exemplified by the "magic methyl" effect, where the addition of a single methyl group can dramatically enhance a molecule's potency or metabolic stability.[1][2] Extending this principle, larger and more structurally complex alkyl groups like 2-methylbutyl provide a more nuanced tool for molecular optimization.

The 2-methylbutyl group introduces several key features simultaneously:

-

Increased Lipophilicity: Enhancing the molecule's ability to cross cellular membranes.

-

Defined Steric Hindrance: The branched nature of the group can enforce specific conformations or shield metabolically labile sites, thereby increasing the drug's half-life.[1]

-

Chirality: As a chiral fragment, it can introduce diastereomeric interactions with the biological target, potentially leading to improved binding affinity and selectivity.

The primary challenge for medicinal chemists has been the installation of such groups onto complex molecular scaffolds under mild conditions that preserve other sensitive functional groups. Traditional methods often require harsh reagents or multi-step sequences. The advent of radical chemistry, powered by modern initiation techniques, has provided a powerful solution. By converting 3-methylpentanoic acid into a redox-active ester, chemists can generate the corresponding 2-methylbutyl radical under exceptionally mild conditions, enabling its direct installation into a wide array of substrates, a process known as late-stage functionalization.[3]

Chapter 2: The Principle of Radical Generation from Redox-Active Esters

The conversion of a stable carboxylic acid into a transient, high-energy radical intermediate is achieved by first transforming it into a "redox-active ester" (RAE). This pre-activation is crucial as the redox potential of the RAE is significantly lower than that of the parent carboxylic acid, making it far more susceptible to the required electron transfer event.[3]

Two classes of RAEs have become workhorses in this field:

-

N-Hydroxyphthalimide (NHPI) Esters: These are bench-stable, crystalline solids that are readily prepared from the parent carboxylic acid.[4] Their stability and ease of handling have made them a popular and reliable choice for generating alkyl radicals.[5][6]

-

Barton Esters (O-Acyl Thiohydroxamates): Representing one of the pioneering classes of RAEs, Barton esters are highly effective radical precursors.[7][8] While immensely useful, they can be more sensitive to light and heat than their NHPI counterparts.[5][9]

The fundamental mechanism for generating an alkyl radical from an NHPI ester is a sequential process initiated by a single-electron transfer (SET).

The Core Mechanism:

-

Single-Electron Transfer (SET): A reductant (e.g., an excited-state photocatalyst or an electrode) donates a single electron to the NHPI ester.[5][10]

-

Radical Anion Formation: This electron transfer generates a transient radical anion intermediate.[4]

-

Fragmentation & Decarboxylation: The radical anion rapidly fragments. The weak N–O bond cleaves, and this is followed by an irreversible decarboxylation (loss of CO₂) to release the desired alkyl radical (the 2-methylbutyl radical) and the stable phthalimide anion.[4][5]

This process is highly efficient and thermodynamically driven by the formation of stable products like CO₂ and the phthalimide anion.

Chapter 3: Methodologies for Initiating Radical Formation

The key step, single-electron transfer, can be initiated by several modern and mild techniques. The choice of method depends on the specific application, available equipment, and substrate compatibility.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by using light energy to drive redox reactions under exceptionally mild conditions.[11][12] A photocatalyst (PC), typically an iridium or ruthenium complex or an organic dye, absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to engage in SET processes that would otherwise be thermodynamically unfavorable.

For the reduction of RAEs, a reductive quenching cycle is most common:

-

The ground-state photocatalyst (PC) is excited by light to PC*.

-

An electron donor (often a tertiary amine or Hantzsch ester) reductively "quenches" the excited state, generating a highly reducing PC⁻ species and the oxidized donor.

-

The powerful reductant PC⁻ transfers an electron to the NHPI ester, initiating the fragmentation-decarboxylation cascade to form the 2-methylbutyl radical and regenerating the ground-state photocatalyst (PC) to complete the catalytic cycle.[4][5]

Transition Metal-Mediated Generation

Catalytic amounts of low-valent transition metals, particularly nickel and iron, can also serve as the electron source for RAE reduction.[13] This approach is most often employed in the context of cross-coupling reactions, where the same metal catalyst that generates the radical also participates in the subsequent bond-forming event. For instance, a Ni(I) species can reduce the RAE to generate the 2-methylbutyl radical and a Ni(II) species. The radical is then captured by an organonickel intermediate to forge the new C-C bond.[14]

Electron Donor-Acceptor (EDA) Complex Formation

In some systems, the RAE can form an Electron Donor-Acceptor (EDA) complex with an electron-rich reaction partner, such as certain heterocycles or amine additives.[5] This pre-association creates a new chromophore that can absorb light directly, leading to an intermolecular electron transfer upon photoexcitation. This pathway can sometimes obviate the need for a dedicated photocatalyst, offering a simplified and highly efficient route to the desired radical.[15]

Chapter 4: Synthetic Applications & Field-Proven Protocols

The true value of any synthetic method lies in its practical application. Here, we provide detailed, self-validating protocols for the preparation of the key RAE precursor and its use in two of the most impactful radical-mediated transformations.

Protocol: Preparation of the N-(3-Methylpentanoyloxy)phthalimide

This protocol details the conversion of commercially available 3-methylpentanoic acid to its corresponding NHPI ester, the direct precursor to the 2-methylbutyl radical. The choice of a carbodiimide coupling agent like DCC or EDC is standard for its efficiency and reliability in forming the ester bond.

Materials & Equipment:

-

3-Methylpentanoic acid

-

N-Hydroxyphthalimide (NHP)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous

-

Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-hydroxyphthalimide (1.0 eq.).

-

Dissolution: Dissolve the NHP in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Acid: Add 3-methylpentanoic acid (1.05 eq.) to the stirring solution.

-

Coupling Agent: Add the coupling agent (DCC or EDC, 1.1 eq.) portion-wise at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if using DCC) is indicative of reaction progress.

-

Workup:

-

If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the desired NHPI ester as a white crystalline solid.

Trustworthiness Check:

-

Expected Outcome: A white, crystalline solid with a sharp melting point. Characterization by ¹H NMR should show characteristic peaks for the 2-methylbutyl chain and the phthalimide aromatic protons.

-

Troubleshooting: Incomplete reaction may be due to wet solvent or reagents. If purification is difficult, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be an alternative to chromatography.

Application I: Photocatalytic Giese-Type C(sp³)–C(sp³) Bond Formation

The Giese reaction is a powerful method for forming C-C bonds by adding a carbon-centered radical to an electron-deficient alkene (a Michael acceptor).[16][17] This protocol uses the 2-methylbutyl radical in a photocatalytic Giese reaction.

Reaction Scheme: 2-Methylbutyl radical + Michael Acceptor → Adduct

Materials & Equipment:

-

N-(3-Methylpentanoyloxy)phthalimide (1.0 eq.)

-

Michael acceptor (e.g., N-phenylacrylamide, 1.5 eq.)

-

Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

-

Reductive quencher/electron donor (e.g., Hantzsch ester, 1.5 eq.)

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

-

Schlenk tube or vial with a screw cap, magnetic stirrer

-

Blue LED light source (e.g., 450 nm)

Step-by-Step Methodology:

-

Setup: In a Schlenk tube, combine the NHPI ester, the Michael acceptor, the photocatalyst, and the Hantzsch ester.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Irradiation: Place the stirring reaction mixture approximately 5-10 cm from the blue LED light source. A small fan may be used to maintain room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and water-soluble byproducts.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the alkylated product.

| Michael Acceptor | Photocatalyst | Solvent | Time (h) | Typical Yield (%) |

| N-Phenylacrylamide | fac-Ir(ppy)₃ (1.5 mol%) | DMF | 18 | 75-85 |

| Butyl Acrylate | Ru(bpy)₃(PF₆)₂ (2 mol%) | DMSO | 24 | 60-70 |

| Methyl Vinyl Ketone | fac-Ir(ppy)₃ (1.5 mol%) | DMF | 16 | 70-80 |

Application II: Photocatalytic Minisci-Type C–H Alkylation

The Minisci reaction enables the direct C-H functionalization of electron-deficient heterocycles, a transformation of immense value in drug discovery.[18][19] Modern photocatalytic variants proceed under much milder conditions than the classical protocols, which required strong oxidants and high temperatures.[3]

Step-by-Step Methodology:

-

Reagents: In a vial, combine N-(3-Methylpentanoyloxy)phthalimide (1.5 eq.), the heterocycle (e.g., Lepidine, 1.0 eq.), and the photocatalyst (e.g., 4CzIPN, 2 mol%).

-

Acid Additive: Add a mild acid (e.g., Trifluoroacetic acid, 1.5 eq.). The acid protonates the heterocycle, increasing its electrophilicity towards radical addition.[19]

-

Inert Atmosphere & Solvent: Seal the vial, render the atmosphere inert, and add degassed solvent (e.g., acetonitrile).

-

Irradiation & Monitoring: Irradiate the stirring mixture with blue LEDs for 18-36 hours, monitoring for consumption of the starting heterocycle.

-

Workup: Dilute the reaction with ethyl acetate. Carefully quench the acid by washing with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the 2-methylbutyl-substituted heterocycle.

Causality & Trustworthiness:

-

Why the acid? Protonation of the nitrogen in the heterocycle lowers its LUMO energy, making it a better acceptor for the nucleophilic 2-methylbutyl radical. This is essential for good reactivity and regioselectivity.[19]

-

Regioselectivity: The radical will typically add to the C2 or C4 positions of pyridine- and quinoline-type systems. The specific outcome can depend on steric and electronic factors, and analysis of the crude reaction mixture by ¹H NMR is crucial to determine the isomeric ratio.

Chapter 5: Conclusion and Future Outlook

The generation of the 2-methylbutyl radical from redox-active esters represents a robust and versatile strategy for C(sp³)-H functionalization and C-C bond formation. The mild conditions afforded by modern methods, particularly visible-light photoredox catalysis, ensure broad functional group tolerance, making this approach highly suitable for complex molecule synthesis in drug discovery programs. The protocols outlined in this guide provide a reliable foundation for researchers to implement this chemistry in their own laboratories.

Future developments in this field will likely focus on the discovery of more sustainable and cost-effective photocatalysts, the expansion of the reaction scope to include even more challenging radical transformations, and the application of these methods in flow chemistry for improved scalability and safety. The continued exploration of novel redox-active esters will undoubtedly further enhance the synthetic chemist's ability to precisely and efficiently modify complex molecular architectures.

References

-

Lalevée, J., & Morlet-Savary, F. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 235–273. [Link]

-

Li, Z., et al. (2020). Revealing the Iron-Catalyzed β-Methyl Scission of tert-Butoxyl Radicals via the Mechanistic Studies of Carboazidation of Alkenes. Molecules, 25(5), 1224. [Link]

-

Musacchio, A. J., & Stephenson, C. R. J. (2018). Sulfamyl Radicals Direct Photoredox-Mediated Giese Reactions at Unactivated C(3)–H Bonds. ChemRxiv. [Link]

-

Qin, T., et al. (2016). Redox-Active Esters in Fe-Catalyzed C–C Coupling. Journal of the American Chemical Society, 138(35), 11132–11135. [Link]

-

Wikipedia contributors. (2023). Minisci reaction. Wikipedia. [Link]

-

Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. [Link]

-

Fehl, C. (2015). Photocatalytic Generation of Alkyl Radicals from Carboxylic Acids and Diol Derivatives. University of Regensburg Publications. [Link]

-

Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Photocatalysis in Organic Syntheses. [Link]

-

Giese, B. (2017). 50 Years of Giese Reaction – a Personal View. Chemistry – A European Journal, 23(34), 8076–8082. [Link]

-

Illinois Chemistry. (2020, March 24). Researchers finding ways to rapidly access the “magic methyl” effect. University of Illinois Urbana-Champaign. [Link]

-

Lalevée, J., & Morlet-Savary, F. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PMC. [Link]

-

Procter, D. J., & Jones, A. J. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Thieme. [Link]

-

Wikipedia contributors. (2023). Barton decarboxylation. Wikipedia. [Link]

-

Salguero, D. C., et al. (2022). Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. Angewandte Chemie International Edition, 61(27), e202203022. [Link]

-

de Almeida, M. V., et al. (2009). The Barton ester free-radical reaction. Tetrahedron, 65(19), 3563–3572. [Link]

-

Singh, A., et al. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis. Beilstein Journal of Organic Chemistry, 20, 1347–1377. [Link]

-

Ghosh, A. K., et al. (2022). Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions. ChemRxiv. [Link]

-

Mondal, S., & Glorius, F. (2022). A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Chemical Science, 13(24), 7193–7199. [Link]

-

Jones, K., & Storey, J. M. D. (2013). Barton esters for initiator-free radical cyclisation with heteroaromatic substitution. Organic & Biomolecular Chemistry, 11(8), 1291–1295. [Link]

-

Cornella, J., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1391–1395. [Link]

-

Kuznetsov, A., & Kananovich, D. (2025). Recent advances in the photocatalytic Giese reaction. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Visible-light induced decarboxylative coupling of redox-active esters with disulfides to construct C–S bonds. Chemical Communications, 56(72), 10562–10565. [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(42), 14938–14953. [Link]

-

Smith, D. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Chen, Y., et al. (2023). Radical Decarboxylative Carbon–Nitrogen Bond Formation. Molecules, 28(11), 4293. [Link]

-

Kali, V., & König, B. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 787. [Link]

-

Trowbridge, A., & Gaunt, M. J. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules, 27(2), 438. [Link]

-

Iwasaki, K., et al. (2021). Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. Organic Chemistry Frontiers, 8(4), 659–664. [Link]

-

Crespi, S., & Fagnoni, M. (2020). The Barton ester free-radical reaction: a brief review of applications. ResearchGate. [Link]

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Researchers finding ways to rapidly access the “magic methyl” effect | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Barton decarboxylation - Wikipedia [en.wikipedia.org]

- 8. sigaa.unifei.edu.br [sigaa.unifei.edu.br]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 50 Years of Giese Reaction – a Personal View - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minisci reaction - Wikipedia [en.wikipedia.org]

- 19. scispace.com [scispace.com]

Decarboxylative Radical Generation: A Comparative Technical Guide to Barton vs. NHPI Esters

Executive Summary: The "Hidden Halide" Revolution

For decades, the strategic manipulation of carboxylic acids has been a cornerstone of total synthesis and medicinal chemistry. While traditionally viewed as nucleophiles or electrophiles (in amide coupling), the ability to convert the carboxyl group into a carbon-centered radical—effectively treating the acid as a "hidden halide"—unlocks non-intuitive disconnections.

This guide provides a rigorous technical comparison between the two dominant methodologies for this transformation: the classical Barton ester (N-hydroxy-2-thiopyridone) and the modern NHPI ester (N-hydroxyphthalimide, or Redox-Active Ester).

The Core Distinction:

-

Barton Esters operate via radical chain propagation driven by aromatization, ideal for reductive decarboxylation (H-atom transfer) and halogenation.

-

NHPI Esters operate via Single Electron Transfer (SET) , making them the superior choice for transition-metal-catalyzed cross-coupling (e.g., Ni, Fe) and photoredox applications.

Mechanistic Divergence

Understanding the mechanism is critical for troubleshooting failed reactions. The failure modes of these two esters are distinct based on their initiation pathways.

Barton Esters: The Aromatization Driving Force

The Barton reaction relies on the weak N–O bond (~45 kcal/mol) and the thermodynamic driving force of forming a C=S double bond (aromatization of the pyridine ring).

-

Initiation: Thermal or photochemical homolysis of the N–O bond.

-

Propagation: The resulting carboxyl radical rapidly loses CO₂. The alkyl radical attacks the sulfur atom of a fresh Barton ester molecule (or a trapping agent), propagating the chain.

-

Critical Insight: This is a chain process.[1] It requires efficient propagation. If the radical is quenched too early (e.g., by oxygen), the chain collapses.

NHPI Esters: The SET "Electron Injection"

NHPI esters are "Redox-Active Esters" (RAEs).[1][2][3] They are relatively stable to heat and light compared to Barton esters.

-

Activation: The phthalimide system accepts an electron (SET) from a metal catalyst (Ni⁰, Fe⁰) or a photocatalyst.

-

Fragmentation: The resulting radical anion is unstable. It fragments to release the phthalimide anion, CO₂, and the alkyl radical.[4]

-

Critical Insight: This is not a chain process in the traditional sense; it is a catalytic turnover cycle. It requires a synchronized reduction step.

Visualization: Mechanistic Pathways

Figure 1: Mechanistic divergence between Barton (Chain Propagation) and NHPI (SET Fragmentation).

Comparative Analysis Matrix

For a drug discovery campaign, the choice of ester dictates the workflow.

| Feature | Barton Ester (Thiohydroxamate) | NHPI Ester (Redox-Active) |

| Stability | Low. Light/Heat sensitive. Must be used immediately or stored at -20°C in dark. | High. Bench-stable solids. Can be stored for months/years. |

| Synthesis | Requires acid chloride or mixed anhydride. Sensitive to hydrolysis. | "Amide-like" coupling (DCC/DIC). Very robust. |

| Radical Generation | Photolysis (visible light) or Heat (80-110°C). | SET (Electrochemical, Photoredox, or Metal Catalyst).[2] |

| Primary Utility | Reductive Decarboxylation (R-COOH | C-C Cross-Coupling (Negishi, Suzuki, Giese). |

| Byproducts | Pyridyl sulfide (often requires oxidative removal). | Phthalimide (water-soluble, easily removed). |

| Toxicity | Historically used Tin (Sn).[5][6] Modern variants use TTMSS or thiols.[5] | Non-toxic precursors.[4][6] Catalysts (Ni) require standard handling. |

| Atom Economy | Moderate (loss of thiohydroxamate). | Good (Phthalimide can be recycled in industrial settings). |

Detailed Experimental Protocols

These protocols are designed to be self-validating . The visual cues described are essential for confirming the reaction is proceeding correctly.

Protocol A: Barton Reductive Decarboxylation (Modern Tin-Free)

Application: Converting a carboxylic acid to an alkane (R-COOH

Reagents:

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Activator: Isobutyl chloroformate (1.1 equiv) + N-methylmorpholine (1.1 equiv)

-

Reagent: N-Hydroxy-2-thiopyridone (sodium salt or free form) (1.2 equiv)

-

H-Donor: t-Butyl thiol (excess) or TTMSS (Tris(trimethylsilyl)silane)

-

Solvent: THF or DCM (Anhydrous)

Step-by-Step:

-

Activation: Dissolve acid in dry THF at -10°C. Add N-methylmorpholine followed by isobutyl chloroformate. Stir 15 min. Validation: White precipitate (amine salt) should form.

-

Ester Formation: Add N-hydroxy-2-thiopyridone (dissolved in THF) in the dark (wrap flask in foil). Stir at 0°C for 30 min.

-

Validation: The solution must turn a deep, vibrant yellow . If it is pale, ester formation is incomplete.

-

-

Workup (Crucial): Quickly filter through a short silica plug (in the dark) to remove salts if necessary, or proceed directly if "one-pot". Evaporate cold if isolating (risky).

-

Decarboxylation: Dissolve the yellow ester in Toluene. Add H-donor (TTMSS). Degas with Argon.

-

Initiation: Irradiate with a visible lamp (e.g., Tungsten halogen) or heat to reflux.

-

Validation: The disappearance of the yellow color is the endpoint. The solution should become clear or pale. Gas evolution (CO₂) may be observed.[7]

-

-

Purification: Flash chromatography.

Protocol B: NHPI Decarboxylative Cross-Coupling (Ni-Catalyzed)

Application: Coupling an acid with an Aryl Zinc or Aryl Halide (Baran/Weix conditions).

Reagents:

-

Substrate: NHPI Ester (Pre-synthesized via DCC coupling) (1.0 equiv)

-

Coupling Partner: Aryl Zinc Reagent (1.5 equiv)

-

Catalyst: NiCl₂·glyme (10 mol%)

-

Ligand: di-tBu-Bipy (20 mol%)

-

Solvent: THF/DMF (1:1)

Step-by-Step:

-

Catalyst Formation: In a glovebox or under Argon, mix NiCl₂·glyme and ligand in THF. Stir 10 min.

-

Validation: Solution should turn green (characteristic of the Ni-ligand complex).

-

-

Reaction Assembly: Add the solid NHPI ester to the catalyst solution.

-

Reagent Addition: Add the Aryl Zinc reagent dropwise via syringe.

-

Validation: An exotherm is common. The color often shifts to a dark reddish-black or deep brown, indicating the formation of low-valent Ni species and oxidative addition.

-

-

Stirring: Stir at Room Temperature for 2-4 hours.

-

Validation: Monitor by TLC/LCMS. The NHPI ester spot (usually UV active) will disappear. Phthalimide precipitates or remains in the aqueous layer during workup.

-

-

Quench: Dilute with dilute HCl or Ammonium Chloride. Extract with EtOAc.

Strategic Decision Tree

Use this logic flow to select the correct methodology for your substrate.

Figure 2: Strategic decision tree for selecting ester activation method.

Expert Commentary & Troubleshooting

Why NHPI is displacing Barton in Pharma

While Barton chemistry is chemically elegant, the NHPI ester has become the industry standard for library synthesis (Parallel Medicinal Chemistry).

-

Solid Phase Compatibility: NHPI esters can be made and stored. Barton esters decompose too fast for automated storage systems.

-

Diversity: The ability to use the radical for Negishi, Suzuki, or Giese couplings (forming C-C bonds) is infinitely more valuable in drug design than simple reduction (forming C-H bonds).

Common Pitfalls

-

Barton: The reaction didn't finish.

-

Cause: Oxygen leak. The chain length is short.

-

Fix: Sparge with Argon for 15 mins, not just a balloon flush. Add more initiator (AIBN) if thermal.

-

-

NHPI: Low yield in cross-coupling.

-

Cause: Wet solvent or "dead" Zinc reagent.

-

Fix: Titrate the Organozinc. Ensure the Ni catalyst turns green (active) before mixing.

-

References

-

Barton, D. H. R., et al. (1983).[6][7] The invention of the Barton Ester method.[5][6][8][9] "Organic radical reactions.[6][10] Part 1. The preparation of thiohydroxamic esters." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Okada, K., et al. (1988).[2] First photolysis of NHPI esters. "Decarboxylative alkylation of N-acyloxyphthalimides." Journal of the American Chemical Society.[11][12] Link

-

Schnermann, M. J., & Overman, L. E. (2012). Use of NHPI in complex synthesis (-)-aplyviolene.[2] "A concise synthesis of (-)-aplyviolene facilitated by a strategic tertiary radical conjugate addition." Angewandte Chemie International Edition. Link

-

Cornella, J., & Baran, P. S. (2016).[11][13] The modern RAE revolution. "A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents."[3][14][15] Science. Link

-

Toriyama, F., et al. (2016).[3][13] Iron-catalyzed variants.[6] "Redox-Active Esters in Fe-Catalyzed C-C Coupling." Journal of the American Chemical Society.[11][12] Link

Sources

- 1. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barton decarboxylation - Wikipedia [en.wikipedia.org]

- 6. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Overman Rearrangement [organic-chemistry.org]

- 13. Redox-Active Esters in Fe-Catalyzed C-C Coupling [organic-chemistry.org]

- 14. baranlab.org [baranlab.org]

- 15. baranlab.org [baranlab.org]

A Senior Application Scientist's Guide to the Synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

An In-depth Technical Guide for the Activation and Esterification of 2-methylbutyric acid with N-Hydroxyphthalimide

Executive Summary

N-Hydroxyphthalimide (NHPI) esters have emerged from their foundational role in peptide synthesis to become powerful intermediates in modern synthetic chemistry, particularly in the realm of radical-mediated transformations.[1][2] Their stability, ease of handling, and predictable reactivity make them invaluable precursors for generating alkyl radicals under mild conditions.[3] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of a specific redox-active ester, 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, from 2-methylbutyric acid and N-Hydroxyphthalimide (NHPI). We will delve into the mechanistic underpinnings of carboxylic acid activation using carbodiimide coupling agents, present a detailed and validated experimental protocol, and discuss the critical aspects of reaction monitoring, purification, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of NHPI esters in their work.

Introduction: The Strategic Value of N-Hydroxyphthalimide Esters

The direct condensation of a carboxylic acid and an alcohol is often an unfavorable process, primarily due to the rapid acid-base reaction that deprotonates the amine or alcohol, diminishing its nucleophilicity.[4][5] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the cornerstone of many amide and ester bond formations.

N-Hydroxyphthalimide (NHPI) esters are a class of "active esters" where the carboxyl group is linked to the oxygen atom of NHPI.[6] This N-O bond is relatively weak and poised for either nucleophilic attack or reductive cleavage. Initially developed for the stepwise synthesis of peptides, these esters provided a reliable method for forming amide bonds without significant racemization.[7]

More recently, the field has seen a renaissance in the application of NHPI esters as versatile precursors for radical generation.[3] Through single-electron transfer (SET) processes, these esters undergo a reductive decarboxylative fragmentation, yielding an alkyl radical, carbon dioxide, and the phthalimide anion.[8][9] This strategy has been successfully applied in numerous C-C and C-heteroatom bond-forming reactions, including decarboxylative cross-couplings, making NHPI esters a go-to tool for installing complex alkyl fragments in drug discovery and development.[2][10]

This guide focuses on the synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, a representative NHPI ester derived from a simple aliphatic carboxylic acid.

The Core Chemistry: Carbodiimide-Mediated Activation

The most robust and widely adopted method for synthesizing NHPI esters from carboxylic acids involves the use of a coupling agent, with N,N'-Dicyclohexylcarbodiimide (DCC) being a classic and effective choice.[6][11] DCC facilitates the dehydration reaction between the carboxylic acid and NHPI under mild conditions.[6]

The Mechanism of DCC Coupling

The efficacy of DCC lies in its ability to transform the carboxylic acid's hydroxyl into an excellent leaving group by forming a highly reactive O-acylisourea intermediate.[5][11] This process prevents the unproductive acid-base side reaction and activates the carbonyl group for nucleophilic attack.

The accepted mechanism proceeds through the following key steps:

-

Protonation and Activation: The carboxylic acid protonates one of the nitrogen atoms of the DCC, making the central carbon atom highly electrophilic.

-

Formation of the O-acylisourea: The resulting carboxylate anion attacks the activated carbodiimide carbon, forming the key O-acylisourea intermediate. This intermediate is a potent acylating agent.

-

Nucleophilic Attack by NHPI: The hydroxyl group of N-Hydroxyphthalimide attacks the activated carbonyl carbon of the O-acylisourea.

-

Product Formation and Byproduct Precipitation: The tetrahedral intermediate collapses, forming the desired NHPI ester and the N,N'-dicyclohexylurea (DCU) byproduct. A key practical aspect of this reaction is that DCU is largely insoluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate, allowing for its removal by simple filtration.[12]

Caption: Figure 1: Mechanism of DCC-Mediated NHPI Ester Formation.

Synthesis Protocol: From Reagents to Purified Product

This section provides a detailed, step-by-step procedure for the synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate. Adherence to stoichiometry and reaction conditions is crucial for achieving high yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Recommended Purity | Notes |

| 2-Methylbutyric Acid | 102.13 | 116-53-0 | >99% | Starting carboxylic acid |

| N-Hydroxyphthalimide (NHPI) | 163.13 | 524-38-9 | >98% | Nucleophile |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 538-75-0 | >99% | Coupling Agent |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, >99.8% | Reaction Solvent |

| Ethyl Acetate | 88.11 | 141-78-6 | Reagent Grade | For work-up & purification |

| Hexanes | N/A | 110-54-3 | Reagent Grade | For purification |

| Saturated Sodium Bicarbonate | 84.01 | 144-55-8 | N/A | Aqueous wash |

| Brine (Saturated NaCl) | 58.44 | 7647-14-5 | N/A | Aqueous wash |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | N/A | Drying agent |

Experimental Workflow

The overall process can be visualized as a linear progression from reaction setup to final product analysis.

Caption: Figure 2: Experimental Workflow for NHPI Ester Synthesis.

Detailed Step-by-Step Procedure

(Based on a 10 mmol scale reaction)

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbutyric acid (1.02 g, 10.0 mmol, 1.0 eq.) and N-Hydroxyphthalimide (1.63 g, 10.0 mmol, 1.0 eq.).

-

Dissolution: Add 40 mL of anhydrous Dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

DCC Addition: In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.17 g, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel. Causality Note: A slight excess of DCC ensures complete consumption of the limiting carboxylic acid. Slow, cooled addition is critical to control the exothermic nature of the activation step and minimize side reactions.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. A white precipitate (DCU) will begin to form. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any trapped product.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The bicarbonate wash is crucial for removing any unreacted carboxylic acid and acidic impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-